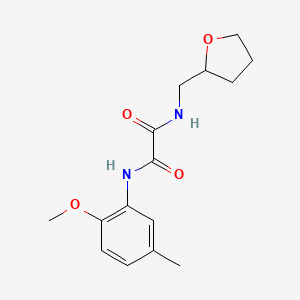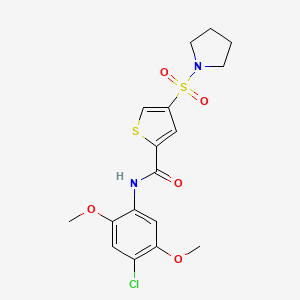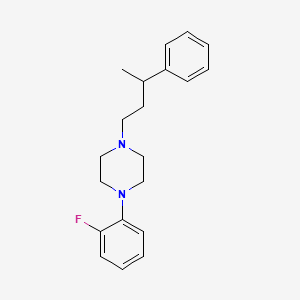
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride, also known as Adaprolol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of adamantane, a cycloalkane with a diamond-shaped structure. Adaprolol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. In
作用机制
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as DNA topoisomerase and protein kinase C. This compound also inhibits the formation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, this compound has been shown to reduce oxidative stress in the brain, which is a contributing factor to neurodegenerative diseases such as Parkinson's.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. In the brain, this compound reduces oxidative stress and prevents the formation of amyloid beta plaques. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
实验室实验的优点和局限性
One advantage of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride is its versatility in scientific research. It has been studied for its potential use in the treatment of various diseases, making it a valuable compound for researchers in multiple fields. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it more difficult to work with in certain experiments.
未来方向
There are several future directions for 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride research. One area of interest is the development of this compound analogs with improved properties, such as increased solubility or potency. Another direction is the investigation of this compound's potential use in combination therapy with other drugs. Additionally, further research is needed to fully understand this compound's mechanisms of action and potential therapeutic applications.
Conclusion
This compound is a unique chemical compound with potential therapeutic applications in cancer, Alzheimer's, and Parkinson's diseases. Its versatility in scientific research and relatively easy synthesis make it a valuable compound for researchers in multiple fields. Further research is needed to fully understand this compound's mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride involves the reaction of adamantane with dimethylamine and acetone. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. This method has been optimized to produce high yields of pure this compound hydrochloride.
科学研究应用
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast, prostate, and lung cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases, as it has been shown to prevent the formation of amyloid beta plaques and reduce oxidative stress in the brain.
属性
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-13H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUIQRUDHKOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)

![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)